(2Z)-6-chloro-2-[(2-fluoro-5-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Beschreibung
This compound is a synthetic chromene derivative characterized by a unique substitution pattern. Its structure includes:
- A 6-chloro substituent on the chromene core, which enhances electrophilicity and influences binding interactions.
- A (2Z)-configured imine group linked to a 2-fluoro-5-methylphenyl ring, contributing to stereochemical specificity and metabolic stability.
- A carboxamide moiety attached to an oxolan-2-ylmethyl group (tetrahydrofuran derivative), which improves solubility and bioavailability compared to purely aromatic substituents.
The Z-configuration at the imine double bond ensures a planar arrangement, critical for target binding .
Eigenschaften
IUPAC Name |
6-chloro-2-(2-fluoro-5-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3/c1-13-4-6-18(24)19(9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYKMIWWFUKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2Z)-6-chloro-2-[(2-fluoro-5-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a member of the chromene class of compounds, which has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 426.87 g/mol. The structural features include a chloro group, a fluoro-methylphenyl imine moiety, and an oxolan-2-ylmethyl side chain, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may function as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to activation of p53, promoting apoptosis in cancer cells.
In Vitro Studies
In vitro assays using various cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. For instance:
- Cell Line : SJSA-1 (osteosarcoma)
- IC50 Value : Approximately 190 nM, indicating potent inhibitory activity against cell growth.
In Vivo Studies
In vivo studies using xenograft models have provided insights into the compound's antitumor efficacy:
- Dosage : Administered at 100 mg/kg daily for 14 days.
- Results : Moderate tumor growth inhibition was observed; however, complete regression was not achieved, suggesting that while effective, the compound may require further optimization for enhanced efficacy.
Data Tables
| Study Type | Cell Line | IC50 (nM) | Dosage (mg/kg) | Tumor Growth Inhibition |
|---|---|---|---|---|
| In Vitro | SJSA-1 | 190 | - | Significant |
| In Vivo | SJSA-1 | - | 100 | Moderate |
Case Studies
- MDM2 Inhibition : A study highlighted that modifications to the lead compound improved its binding affinity to MDM2, with a Ki value as low as 1 nM. This suggests that structural alterations can enhance biological activity significantly.
- Pharmacokinetics : Research indicated that the pharmacokinetic profile showed higher plasma exposure compared to earlier compounds in the series, suggesting improved bioavailability which is crucial for therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared below with (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS: 400878-30-0), the only structurally analogous compound identified in the provided evidence .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | 400878-30-0 |
|---|---|---|
| Chromene Substitution | 6-chloro | No substitution at position 6 |
| Imino Group Attachment | 2-fluoro-5-methylphenyl ring (electron-withdrawing F, lipophilic CH₃) | 3-methoxyphenyl ring (electron-donating OCH₃) |
| Carboxamide Substituent | Oxolan-2-ylmethyl (polar, enhances solubility) | 2-methoxyphenyl (aromatic, lipophilic) |
| Key Functional Effects | Increased metabolic stability due to fluorine; improved solubility from oxolan | Reduced solubility but enhanced π-π stacking from methoxy groups |
Research Findings
In contrast, the unsubstituted chromene in 400878-30-0 lacks this reactivity . The 2-fluoro substituent in the target compound improves metabolic stability by resisting oxidative degradation, whereas the methoxy groups in 400878-30-0 may undergo demethylation, reducing half-life .
Solubility and Bioavailability :
- The oxolan-2-ylmethyl group in the target compound introduces polarity, increasing water solubility (predicted logP ≈ 2.5) compared to the 2-methoxyphenyl group in 400878-30-0 (logP ≈ 3.8) .
Stereochemical Impact :
- Both compounds share the (2Z)-configuration , which enforces a planar geometry. This similarity suggests comparable binding modes to planar-active targets (e.g., ATP-binding pockets in kinases) .
Limitations of Available Evidence
- The evidence provided only includes one directly comparable chromene derivative (400878-30-0). Other listed compounds (e.g., imidazolidine diones, brominated benzamides) lack structural or functional relevance to the target molecule.
- No experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) are available in the provided sources, necessitating caution in extrapolating biological activity.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
